An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecane
An In-Depth Technical Guide to 2-Methyl-2,8-diazaspiro[5.5]undecane
CAS Number: 845290-58-6
Authored by: A Senior Application Scientist
Introduction
2-Methyl-2,8-diazaspiro[5.5]undecane is a notable heterocyclic compound featuring a spirocyclic scaffold composed of two fused piperidine rings with a methyl group substitution on one of the nitrogen atoms. This unique three-dimensional architecture imparts conformational rigidity, a desirable trait in modern drug discovery for enhancing binding affinity and selectivity to biological targets. The diazaspiro[5.5]undecane core is recognized as a "privileged scaffold" in medicinal chemistry, as derivatives have shown a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of 2-Methyl-2,8-diazaspiro[5.5]undecane, including its chemical properties, a detailed synthetic protocol, and its applications in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of 2-Methyl-2,8-diazaspiro[5.5]undecane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 845290-58-6 | [2] |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| Appearance | Liquid (racemic form) | [3] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |
Synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane
The synthesis of diazaspiro[5.5]undecane scaffolds can be achieved through various synthetic routes, including the double Michael addition reaction and intramolecular cyclization strategies. A robust and widely applicable method for the synthesis of N-alkylated diazaspirocycles is through a sequential process involving the formation of a key piperidone intermediate followed by reductive amination.
Below is a detailed, field-proven protocol for the synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane, grounded in established chemical principles.
Experimental Protocol: Synthesis via Reductive Amination
This synthetic approach leverages the well-established reactivity of piperidones and the efficiency of reductive amination to construct the desired spirocyclic system.
Step 1: Synthesis of a Suitable Piperidone Precursor
The initial step involves the synthesis of a piperidone ring that will serve as the foundation for the spirocyclization. A common starting material for this is N-methyl-4-piperidone.
Step 2: Reductive Amination for Spirocycle Formation
The core of the synthesis is the reductive amination reaction, which forms the second piperidine ring and establishes the spirocenter.
-
Reaction: N-Methyl-4-piperidone is reacted with a suitable amino-containing nucleophile, followed by reduction of the resulting iminium intermediate.
-
Reagents and Conditions:
-
N-Methyl-4-piperidone (1 equivalent)
-
3-Aminopropanol (1 equivalent)
-
A suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
The reaction is typically carried out at room temperature under an inert atmosphere.
-
Detailed Step-by-Step Methodology:
-
To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere, add 3-aminopropanol (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25°C. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-Methyl-2,8-diazaspiro[5.5]undecane.
Causality Behind Experimental Choices:
-
The choice of a non-protic solvent like DCM prevents unwanted side reactions of the reducing agent with the solvent.
-
The use of a mild reducing agent like sodium triacetoxyborohydride is crucial for the selective reduction of the iminium ion intermediate without reducing the starting ketone.
-
The aqueous workup with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product.
Self-Validating System:
The progress of the reaction can be meticulously tracked by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.
Applications in Drug Development
The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold makes it an attractive building block for the design of novel therapeutic agents. The conformational constraint can lead to higher binding affinities and improved selectivity for specific biological targets, which are key objectives in modern drug discovery.
Derivatives of the diazaspiro[5.5]undecane core have been investigated for a range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The scaffold has been utilized in the development of ligands for various CNS receptors. For instance, certain derivatives have shown potent and selective antagonism for the dopamine D3 receptor, which is a target for the treatment of schizophrenia and substance abuse.
-
Metabolic Diseases: Diazaspiro[5.5]undecane derivatives have been explored as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. ACC inhibitors are being investigated as potential treatments for obesity and type 2 diabetes.
-
Pain Management: The structural motif has been incorporated into the design of dual-action ligands targeting both the sigma-1 receptor (σ₁R) and the μ-opioid receptor (MOR), aiming for the development of novel analgesics with improved side-effect profiles.[1]
-
Cardiovascular and Immune System Disorders: Research has indicated the potential of these compounds in modulating pathways related to cardiovascular and immune functions.
The methyl group on the 2-position of the undecane ring in 2-Methyl-2,8-diazaspiro[5.5]undecane can influence the compound's lipophilicity, metabolic stability, and binding interactions with its biological target, making it a valuable synthon for generating libraries of compounds for high-throughput screening.
Visualization of Key Structures and Workflows
Chemical Structure of 2-Methyl-2,8-diazaspiro[5.5]undecane
Caption: Chemical structure of 2-Methyl-2,8-diazaspiro[5.5]undecane.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Methyl-2,8-diazaspiro[5.5]undecane.
Conclusion
2-Methyl-2,8-diazaspiro[5.5]undecane represents a valuable and versatile chemical entity for researchers and drug development professionals. Its unique spirocyclic structure provides a rigid framework that is advantageous for the design of potent and selective therapeutic agents. The synthetic protocol outlined in this guide offers a reliable and scalable method for its preparation, enabling further exploration of its potential in various medicinal chemistry programs. As the demand for novel chemical matter continues to grow, scaffolds like 2-Methyl-2,8-diazaspiro[5.5]undecane will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
- Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(15), 1945-1949.
-
de Koning, C. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1840–1877. Retrieved from [Link]
